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Compound of Interest

Compound Name: ccmi

Cat. No.: B1665847

The primary experimental strategy employed by the CCMI to map protein-protein interactions
(PPIs) is affinity purification coupled with mass spectrometry (AP-MS).[1][2] This technique
allows for the isolation and identification of proteins that interact with a specific "bait" protein,
providing a snapshot of the protein complexes within a cell.

Experimental Protocol: AP-MS for Mapping Differential
PPl Networks

The following is a generalized protocol for AP-MS as utilized in CCMI studies to map differential
PPI networks between wild-type and mutant proteins in various cellular contexts.

1. Cell Line Engineering and Bait Expression:

e Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for their high
transfectability and protein expression levels. For cancer-specific studies, relevant cancer
cell lines such as those for breast cancer (e.g., MCF7) and head and neck squamous cell
carcinoma (HNSCC) are utilized.

e Vector Construction: The gene encoding the "bait" protein of interest (both wild-type and
mutant versions) is cloned into a mammalian expression vector. This vector typically includes
a dual affinity tag, such as the 2xStrep-HA tag, fused to the N- or C-terminus of the bait
protein to facilitate purification.
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Transfection: The expression vectors are transfected into the chosen cell line. For stable
expression, lentiviral transduction is often employed, followed by selection with an
appropriate antibiotic (e.g., puromycin) to generate stable cell lines.

. Cell Lysis and Protein Extraction:

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and
pelleted by centrifugation.

Lysis: The cell pellet is resuspended in a lysis buffer containing detergents (e.g., Triton X-100
or NP-40) to solubilize proteins and disrupt cell membranes. The buffer is supplemented with
protease and phosphatase inhibitors to prevent protein degradation and maintain post-
translational modifications.

Clarification: The lysate is centrifuged at high speed to pellet cellular debris, and the
supernatant containing the soluble proteins is collected.

. Affinity Purification:

Bead Preparation: Streptactin- or HA-conjugated magnetic beads are washed and
equilibrated with the lysis buffer.

Incubation: The clarified cell lysate is incubated with the prepared beads to allow the tagged
"bait" protein and its interacting partners to bind to the beads. This incubation is typically
performed for several hours at 4°C with gentle rotation.

Washing: The beads are washed multiple times with the lysis buffer to remove non-specific
binding proteins.

. Elution and Sample Preparation for Mass Spectrometry:

Elution: The bound protein complexes are eluted from the beads. For Strep-tagged proteins,
elution is often performed with a buffer containing biotin, which competes with the Strep-tag
for binding to the streptactin beads.

Protein Digestion: The eluted proteins are denatured, reduced, and alkylated. They are then
digested into smaller peptides using a protease, most commonly trypsin.
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o Peptide Desalting: The resulting peptides are desalted and concentrated using a C18 solid-
phase extraction column (e.g., a ZipTip).

5. Mass Spectrometry and Data Analysis:

e LC-MS/MS Analysis: The desalted peptides are analyzed by liquid chromatography-tandem
mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase
chromatography and then ionized and fragmented in the mass spectrometer.

o Protein Identification: The resulting MS/MS spectra are searched against a human protein
database (e.g., UniProt) using a search engine like MaxQuant to identify the peptides and,
by extension, the proteins in the sample.

o Quantitative Analysis: The abundance of each identified protein is quantified based on the
intensity of its corresponding peptides. To identify specific interactors, the abundance of each
protein in the bait pulldown is compared to its abundance in control pulldowns (e.g., from
cells expressing an empty vector or a non-interacting protein). Statistical significance is
determined using methods like the SAINT (Significance Analysis of INTeractome) algorithm.

Quantitative Data: Protein-Protein Interactions in
Cancer

The CCMI has generated extensive datasets of PPIs for various cancers. This data reveals
how cancer-associated mutations alter protein interaction networks. Below are summary tables
of newly identified protein-protein interactions in head and neck and breast cancer from key
CCMI publications.

Table 1: Novel Protein-Protein Interactions in Head and
Neck Squamous Cell Carcinoma (HNSCC)
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. . . . Biological
Bait Protein (Gene) Interacting Protein L
Context/Significance

Enhanced interaction in mutant
PIK3CA, suggesting a

PIK3CA (mutant) ERBB3 )
mechanism of pathway

activation.

Altered interaction with a key
PIK3CA (mutant) GRB2 adaptor protein in receptor
tyrosine kinase signaling.

Known co-activator, with
NOTCH1 MAML1 altered interactions in specific
NOTCH1 mutants.

Differential binding of mutant

TP53 (mutant) MDM2 _ .
p53 to its negative regulator.

Connection to the Wnt

FAT1 DVL1 . _
signaling pathway.

Note: This table represents a summary of findings. For a comprehensive list of interactions and
quantitative scores, refer to the supplementary data of the relevant CCMI publications.

Table 2: Novel Protein-Protein Interactions in Breast
Cancer
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Bait Protein (Gene)

Interacting Protein

Biological
Context/Significance

PIK3CA (mutant)

BPIFA1

Newly identified negative
regulator of the PI3K-AKT
pathway.[1]

PIK3CA (mutant)

SCGB2A1

Newly identified negative
regulator of the PI3K-AKT
pathway.[1]

GATA3

ZNF354C

Interaction with a zinc finger
protein, potentially modulating
GATA3's transcriptional

activity.

CDH1

CTNND1

Altered interaction with p120-
catenin in specific E-cadherin

mutants.

MAP2K4

JNK1

Altered kinase-substrate
interaction in the context of
MAP2K4 mutations.

Note: This table represents a summary of findings. For a comprehensive list of interactions and

quantitative scores, refer to the supplementary data of the relevant CCMI publications.

Signaling Pathways and Experimental Workflows

The CCMI's work provides a systems-level view of how mutations impact cellular signaling. The

following diagrams, rendered in Graphviz DOT language, illustrate key concepts and

workflows.

PI3K Signaling Pathway with Mutant-Specific

Interactions

This diagram depicts a simplified PI3K signaling pathway, highlighting how mutations in

PIK3CA can lead to altered protein interactions and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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